molecular formula C15H16O3 B10833257 Beta-naphthylacetic acids derivative 1

Beta-naphthylacetic acids derivative 1

Cat. No.: B10833257
M. Wt: 244.28 g/mol
InChI Key: LSDAHSHHKKHOKE-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-naphthylacetic acids derivative 1 is a compound belonging to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-naphthylacetic acids derivative 1 typically involves the reaction of beta-naphthol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Beta-naphthylacetic acids derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Beta-naphthylacetic acids derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-naphthylacetic acids derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the enzyme AKR1C3, which is involved in the progression of certain cancers. By inhibiting this enzyme, the compound can potentially slow down or halt the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-naphthylacetic acid
  • Beta-naphthol
  • Naphthaleneacetic acid

Uniqueness

Beta-naphthylacetic acids derivative 1 stands out due to its specific inhibitory action on the AKR1C3 enzyme, making it a promising candidate for cancer treatment. Its unique structure also allows for a variety of chemical modifications, enhancing its versatility in scientific research .

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(2R)-2-(6-methoxynaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H16O3/c1-3-14(15(16)17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3,(H,16,17)/t14-/m1/s1

InChI Key

LSDAHSHHKKHOKE-CQSZACIVSA-N

Isomeric SMILES

CC[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Canonical SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Origin of Product

United States

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